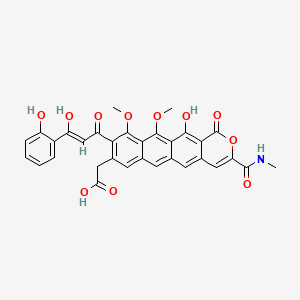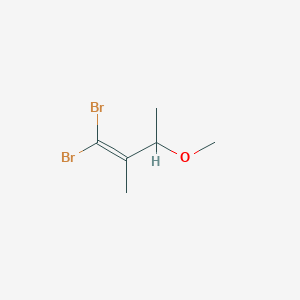
1,1-Dibromo-3-methoxy-2-methylbut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-3-methoxy-2-methylbut-1-ene is an organic compound with the molecular formula C6H10Br2O It is characterized by the presence of two bromine atoms, a methoxy group, and a double bond within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dibromo-3-methoxy-2-methylbut-1-ene can be synthesized through the bromination of 3-methoxy-2-methylbut-1-ene. The reaction typically involves the addition of bromine (Br2) to the double bond of the starting material. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibromo-3-methoxy-2-methylbut-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond can participate in electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Electrophilic Addition: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents like dichloromethane.
Major Products Formed
Substitution: Formation of methoxy-substituted alkenes or alcohols.
Elimination: Formation of 3-methoxy-2-methylbut-1-ene or other alkenes.
Addition: Formation of dibromoalkanes or bromoalkanes.
Applications De Recherche Scientifique
1,1-Dibromo-3-methoxy-2-methylbut-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-dibromo-3-methoxy-2-methylbut-1-ene involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution and elimination reactions, while the double bond participates in addition reactions. The methoxy group can influence the compound’s reactivity by donating electron density through resonance and inductive effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dibromo-3-methylbut-1-ene: Similar structure but lacks the methoxy group.
1-Bromo-3-methyl-2-butene: Contains only one bromine atom and a different substitution pattern.
1,2-Dibromo-3-methylbutane: Lacks the double bond and methoxy group.
Uniqueness
1,1-Dibromo-3-methoxy-2-methylbut-1-ene is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
103670-57-1 |
|---|---|
Formule moléculaire |
C6H10Br2O |
Poids moléculaire |
257.95 g/mol |
Nom IUPAC |
1,1-dibromo-3-methoxy-2-methylbut-1-ene |
InChI |
InChI=1S/C6H10Br2O/c1-4(6(7)8)5(2)9-3/h5H,1-3H3 |
Clé InChI |
IGWKYFOSHUTPAV-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=C(Br)Br)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl-](/img/structure/B14344933.png)
![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-](/img/structure/B14344938.png)


![(3E)-3-[(Diphenylmethyl)imino]butan-2-one](/img/structure/B14344951.png)
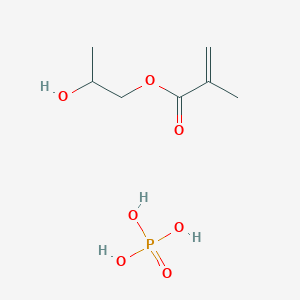
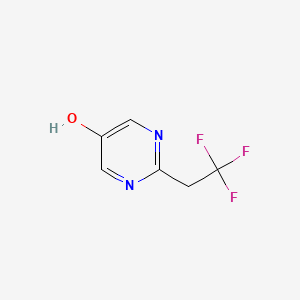
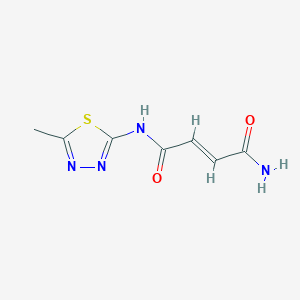
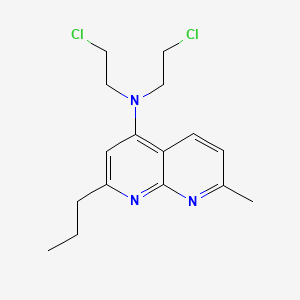


![Ethyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B14344975.png)

